7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMWJSHCOGWENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 7 Fluorobenzo C 1 2 3 Oxadiazol 4 Amine
Reactivity Profiles of the Amine Moiety in the Benzoxadiazole Context
The primary amine group at the C4 position is the principal site of nucleophilic reactivity on the molecule. However, its reactivity is significantly modulated by the electronic properties of the benzoxadiazole ring system. The fused oxadiazole and benzene (B151609) rings create a potent electron-withdrawing system, which delocalizes the lone pair of electrons from the amino nitrogen.
This intramolecular charge transfer from the donor amino group to the acceptor benzoxadiazole moiety reduces the electron density on the nitrogen atom. nih.gov Consequently, the amine group in this context is a weaker nucleophile and a weaker base compared to aniline (B41778) or other arylamines where the ring is less electron-deficient. arkat-usa.org Despite this reduced basicity, the amine moiety readily participates in typical amine derivatization reactions, such as acylation, sulfonylation, and alkylation, provided that appropriate reagents and conditions are employed. The strongly electron-withdrawing nature of the benzoxadiazole group effectively cancels the basicity of the adjacent amino group, a factor that influences its reaction pathways. arkat-usa.org
| Property | Observation in Benzoxadiazole Context | Rationale |
|---|---|---|
| Nucleophilicity | Reduced compared to simple anilines | Electron-withdrawing nature of the benzoxadiazole ring delocalizes the nitrogen lone pair. nih.govarkat-usa.org |
| Basicity | Significantly reduced | Strong intramolecular charge transfer to the acceptor ring system. arkat-usa.org |
| Acylation/Sulfonylation | Feasible with reactive acylating/sulfonylating agents | The amine, while a weak nucleophile, can still react with strong electrophiles. |
Aromatic Reactivity and Directed Substitution Patterns on the Fluorinated Benzoxadiazole Ring
Further substitutions on the aromatic ring of 7-Fluorobenzo[c] umich.eduresearchgate.netresearchgate.netoxadiazol-4-amine are complex and influenced by the strong, and often opposing, directing effects of the existing substituents and the inherent reactivity of the ring system.
Electrophilic Aromatic Substitution (EAS): The benzoxadiazole ring is strongly electron-deficient and thus highly deactivated towards electrophilic attack. youtube.com This deactivation is compounded by the fluorine atom's inductive electron withdrawal. Although the amine group is a powerful activating, ortho-, para-director, its effect may not be sufficient to overcome the profound deactivation of the ring system for most electrophilic substitution reactions. If a reaction were to occur, the directing effects would be as follows:
The amine group at C4 strongly directs ortho, to the C5 position.
The fluorine atom at C7 directs ortho, to the C6 position.
Given these competing influences, any potential electrophilic substitution would likely result in a mixture of products at the C5 and C6 positions, with the reaction being generally sluggish.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzoxadiazole ring makes it highly susceptible to nucleophilic aromatic substitution. researchgate.net The fluorine atom at the C7 position is an excellent leaving group in such reactions. This is a common pathway for the synthesis of related benzofurazan (B1196253) derivatives, where a halogen at C4 or C7 is displaced by a nucleophile. arkat-usa.orgresearchgate.net Therefore, the most probable aromatic reaction for this compound is the displacement of the fluoride (B91410) by a strong nucleophile (e.g., thiols, alkoxides, or other amines) to yield 7-substituted-4-aminobenzoxadiazole derivatives. rsc.org
Electronic and Steric Influence of Fluorine on Reaction Mechanisms and Selectivity
The fluorine atom at the C7 position exerts a profound influence on the molecule's reactivity through both electronic and steric effects. In medicinal chemistry, the incorporation of fluorine can significantly enhance the biological activities of molecules compared to their non-fluorinated counterparts. nih.govnih.gov
Electronic Influence:
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density of the entire aromatic ring, deactivating it towards electrophilic attack but strongly activating it for nucleophilic substitution. youtube.comnih.gov
Resonance Effect (+M): Fluorine can donate lone-pair electrons into the aromatic system via resonance. However, for halogens, the inductive effect is dominant.
Leaving Group Ability: The carbon-fluorine bond is highly polarized, making the C7 carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization, combined with the stability of the resulting fluoride ion, makes fluorine an excellent leaving group in SNAr reactions. Studies on related compounds like 4-halo-7-nitrobenzofurazans show that the fluoro-derivatives are significantly more reactive towards nucleophiles than the chloro-derivatives. rsc.org
Steric Influence: Fluorine has a small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). Therefore, its steric hindrance is minimal, and it does not significantly impede the approach of reagents to either the adjacent C6 position or the amine group at C4.
| Property | C-F | C-Cl | C-Br |
|---|---|---|---|
| Bond Energy (kJ/mol) | ~485 | ~340 | ~285 |
| Electronegativity (Pauling) | 4.0 | 3.16 | 2.96 |
| Reactivity in SNAr | Highest | High | Moderate |
Derivatization Strategies for Exploration of Structure-Function Relationships
The dual reactivity sites—the amine group and the fluorine atom—make 7-Fluorobenzo[c] umich.eduresearchgate.netresearchgate.netoxadiazol-4-amine an excellent starting material for creating diverse chemical libraries to probe structure-function relationships. nih.gov Derivatization strategies typically target one of these two sites selectively.
Computational and Theoretical Investigations of 7 Fluorobenzo C 1 2 3 Oxadiazol 4 Amine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of molecules like 7-Fluorobenzo[c] nih.govnih.govrsc.orgoxadiazol-4-amine. Methods such as B3LYP with basis sets like 6-311+G** are commonly employed to optimize molecular geometry and perform frequency analyses. frontiersin.org These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.
For the benzoxadiazole (benzofurazan) core, theoretical calculations help in understanding the stability and aromaticity of the heterocyclic system. The introduction of an amino group (a strong electron-donating group) and a fluorine atom (a strong electron-withdrawing group) at the 4 and 7 positions, respectively, creates a significant push-pull electronic effect. This electronic arrangement is key to many of the molecule's properties. DFT calculations can quantify the energetic stability of the molecule, including its heat of formation, which is crucial for applications such as the design of energetic materials. frontiersin.org
Table 1: Representative Theoretical Calculation Parameters
| Computational Method | Basis Set | Properties Calculated | Typical Application |
|---|---|---|---|
| DFT (e.g., B3LYP, M06-2X) | 6-31G(d,p), 6-311++G(d,p) | Optimized Geometry, Vibrational Frequencies, Thermodynamic Properties | Structural and Energetic Analysis |
| CBS-4M | N/A | Gas-state Enthalpies, Energies of Formation | Accurate Energetic Predictions |
| TD-DFT | 6-31G(d,p) | Excited States, Absorption Spectra, Emission Spectra | Photophysical Property Simulation |
Theoretical Analysis of Molecular Orbital Characteristics (HOMO/LUMO) and Band Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.gov
In 7-Fluorobenzo[c] nih.govnih.govrsc.orgoxadiazol-4-amine, the electron-donating amino group significantly raises the energy of the HOMO, which is typically localized on this group and the aromatic ring. Conversely, the electron-withdrawing benzoxadiazole ring, further influenced by the fluorine atom, lowers the energy of the LUMO. This distribution leads to a relatively small energy gap, which is a hallmark of molecules with significant intramolecular charge transfer (ICT) character. researchgate.netresearchgate.net Theoretical calculations allow for the visualization of these orbitals and the precise calculation of their energy levels. researchgate.net These calculations are essential for predicting the molecule's electronic transitions and its potential as a fluorescent probe or in organic electronics. materialsciencejournal.org
Table 2: Frontier Orbital Characteristics of a Representative Benzofurazan (B1196253) Derivative
| Parameter | Description | Typical Calculated Value (eV) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 | Electron-accepting capability |
| Band Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.0 | Chemical reactivity and electronic transition energy |
Note: Values are illustrative and depend on the specific derivative and computational method.
Simulation of Photophysical Properties and Intramolecular Charge Transfer Mechanisms
The distinct electronic push-pull nature of 7-Fluorobenzo[c] nih.govnih.govrsc.orgoxadiazol-4-amine makes it a prime candidate for exhibiting interesting photophysical properties, such as fluorescence driven by intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from the HOMO (largely on the amino donor) to the LUMO (largely on the benzofurazan acceptor), resulting in a significant redistribution of electron density and a large change in the dipole moment of the excited state. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating these processes. researchgate.netresearchgate.net It can predict the absorption and emission wavelengths, oscillator strengths, and the nature of the electronic transitions. researchgate.net Simulations can model how the solvent environment affects the photophysical properties. In polar solvents, the charge-separated ICT excited state is stabilized, often leading to a red-shift (bathochromic shift) in the emission spectrum. rsc.org Nonadiabatic molecular dynamics (NAMD) simulations can further provide a detailed picture of the relaxation dynamics following photoexcitation, tracing the sequence of events from initial excitation to emission or non-radiative decay. nih.gov
Computational Predictions of Reactivity and Selectivity in Chemical Transformations
Computational methods can predict the reactivity and selectivity of 7-Fluorobenzo[c] nih.govnih.govrsc.orgoxadiazol-4-amine in chemical reactions. Molecular electrostatic potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The amino group is an electron-rich site susceptible to electrophilic attack, while the carbon atoms of the benzoxadiazole ring, particularly those adjacent to the electron-withdrawing groups, are potential sites for nucleophilic attack.
DFT calculations can be used to model reaction mechanisms and determine the activation energies of different reaction pathways. nih.gov This allows for the prediction of the most likely products and the selectivity (e.g., regioselectivity) of a transformation. For example, in substitution reactions on the aromatic ring, calculations can predict whether substitution is more favorable at a specific position by comparing the energies of the transition states for each possible pathway.
Molecular Docking and Interaction Modeling for Scaffold Optimization
The benzoxadiazole scaffold is present in many biologically active molecules, and computational tools like molecular docking are essential for its optimization in drug design. Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net In drug discovery, this involves docking a ligand (like a derivative of 7-Fluorobenzo[c] nih.govnih.govrsc.orgoxadiazol-4-amine) into the active site of a target protein.
Docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.govnih.gov For the 7-Fluorobenzo[c] nih.govnih.govrsc.orgoxadiazol-4-amine scaffold, the amino group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors. The aromatic system can participate in hydrophobic and π-stacking interactions. By analyzing these interactions, medicinal chemists can rationally design modifications to the scaffold to improve binding affinity and selectivity for a specific biological target, a process known as scaffold optimization.
Advanced Applications of 7 Fluorobenzo C 1 2 3 Oxadiazol 4 Amine and Its Derivatives in Research
Development of Fluorescent Probes and Labeling Reagents
The benzoxadiazole moiety is a cornerstone in the design of sophisticated fluorescent probes for biological and chemical sensing. Its derivatives are engineered to translate specific molecular recognition events or changes in the local environment into a readable fluorescent signal.
Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reacting with a specific analyte. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection. The principle often relies on a chemical reaction that alters the electronic properties of the fluorophore.
Derivatives of 7-fluorobenzo[c] rsc.orgnih.govthermofisher.comoxadiazole, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) and ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), exemplify this principle. researchgate.netresearchgate.net These reagents are themselves non-fluorescent. The fluorine atom at the 7-position is an excellent leaving group for nucleophilic aromatic substitution. When these molecules react with nucleophiles, such as the thiol group of a cysteine residue, the fluorine is displaced. researchgate.net This substitution reaction forms a stable, electron-rich adduct, leading to the "turn-on" of intense fluorescence. researchgate.net The detection methodology typically involves incubating the fluorogenic reagent with the sample, followed by fluorescence measurement (excitation and emission) at specific wavelengths to quantify the analyte.
Thiols, such as cysteine and glutathione, are crucial biomolecules involved in cellular redox homeostasis. Their detection is vital for understanding various physiological and pathological processes. Fluorinated benzoxadiazole derivatives have been extensively developed as highly specific and sensitive fluorogenic reagents for thiols. nih.gov
A key reagent, SBD-F, reacts with thiols under alkaline conditions (pH 9.5) at elevated temperatures (60 °C) to yield highly fluorescent adducts. rsc.orgnih.gov This reaction has been utilized to develop reliable methods for detecting cystine-containing peptides after a reduction step to expose the thiol groups. nih.govresearchgate.net The resulting fluorescent derivative can be measured with excitation around 385 nm and emission at approximately 515 nm. nih.govresearchgate.net The stability of the fluorescence signal allows for quantitative analysis of peptides and other thiol-containing biomolecules in complex samples, often coupled with separation techniques like high-performance liquid chromatography (HPLC). nih.gov
The reactivity and detection limits of these reagents can be tuned by modifying the substituent at the 4-position. For instance, ABD-F has shown a reaction rate with homocysteine that is over 30 times faster than that of SBD-F. researchgate.net
Table 1: Detection Limits of Thiols using SBD-F
| Thiol Compound | Detection Limit (pmol/ml) |
|---|---|
| Glutathione | 100 |
| Coenzyme A | 120 |
| Captopril | 150 |
| Cysteamine | 160 |
| Homocysteine | 330 |
| N-acetylcysteine | 390 |
| Cysteine | 3600 |
Data sourced from research on the application of SBD-F as a fluorogenic reagent for thiols. nih.gov
The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, which shares the core structure of 7-fluorobenzo[c] rsc.orgnih.govthermofisher.comoxadiazol-4-amine, is a classic example of an environment-sensitive fluorophore, or "solvatochromic" dye. nih.gov These dyes exhibit changes in their fluorescence properties—such as emission wavelength, quantum yield, and lifetime—in response to the polarity of their surrounding environment. nih.govnih.gov
This sensitivity arises from a large change in the molecule's dipole moment upon photoexcitation. nih.gov In polar, aqueous environments, NBD derivatives are typically very weakly fluorescent. However, when they move into a nonpolar, hydrophobic environment, such as a lipid membrane or the binding pocket of a protein, their fluorescence quantum yield increases dramatically, and the emission maximum often shifts to a shorter wavelength (a blue shift). rsc.orgnih.gov
This property is invaluable in chemical biology. Researchers have designed NBD-based fluorophores by replacing the oxygen atom with sulfur (benzothiadiazole) or selenium (benzoselenadiazole) to fine-tune these properties. nih.gov By attaching the NBD core to ligands for specific receptors or other biomolecules, scientists can monitor binding events and probe the nature of the binding site. researchgate.net The "turn-on" fluorescence upon binding to a hydrophobic pocket provides a clear signal for studying ligand-receptor interactions without the need to wash away unbound probes. nih.gov
Table 2: Fluorescence Properties of an NBD Analogue in Different Solvents
| Solvent | Emission Max (λem, nm) | Quantum Yield (Φf) |
|---|---|---|
| n-Hexane | 520 | 0.91 |
| Water | 616 | 0.027 |
Illustrative data for a representative 2,1,3-benzoxadiazole environment-sensitive fluorophore, demonstrating the dramatic effect of solvent polarity. nih.gov
Integration into Optoelectronic Materials
The strong electron-accepting character of the fluorinated benzoxadiazole and related benzothiadiazole heterocycles makes them attractive building blocks for the synthesis of advanced organic materials for optoelectronic applications. mdpi.com
Luminescent liquid crystals (LLCs) are materials that combine the properties of liquid crystals (self-assembly into ordered phases) and luminescence (light emission). These materials are of great interest for applications in displays and sensors. The design of LLCs often involves incorporating a rigid, π-conjugated core that promotes mesophase formation and is also fluorescent.
While direct reports on 7-fluorobenzo[c] rsc.orgnih.govthermofisher.comoxadiazol-4-amine in LLCs are limited, the related 2,1,3-benzoxadiazole and benzothiadiazole cores are known to be effective components. researchgate.net These heterocycles act as strong acceptor units that can be combined with donor moieties to create molecules with intramolecular charge-transfer (ICT) character, which is often conducive to strong luminescence. For example, novel series of fluorescent calamitic (rod-shaped) liquid crystals have been successfully synthesized using a 4,7-diphenyl-2,1,3-benzoxadiazole (B14741911) core, which exhibited nematic and smectic liquid crystal phases with yellow photoluminescence. researchgate.net Similarly, linking 1,3,4-oxadiazole (B1194373) units, which are also electron-deficient, has been shown to produce highly fluorescent λ-shaped liquid crystals. rsc.org The molecular geometry and the electronic nature of the benzoxadiazole core make it a promising candidate for creating new LLCs with tailored mesomorphic and photophysical properties.
Organic photovoltaic (OPV) devices, or organic solar cells, rely on a blend of electron-donating and electron-accepting organic materials to absorb light and generate electrical current. researchgate.net The performance of these devices is critically dependent on the electronic properties of the donor and acceptor materials.
The electron-deficient nature of the benzothiadiazole (BT) and benzoxadiazole units makes them excellent building blocks for acceptor materials or for creating donor-acceptor (D-A) conjugated polymers. mdpi.comnih.gov Introducing electron-withdrawing fluorine atoms onto the BT core further lowers the molecule's energy levels (both HOMO and LUMO), which is a key strategy for increasing the open-circuit voltage (Voc) of the resulting solar cell. researchgate.net
Researchers have synthesized D-A copolymers where a donor unit, such as dithienosilole, is polymerized with a fluorinated benzothiadiazole acceptor unit. researchgate.net These polymers have demonstrated significantly higher power conversion efficiencies (PCE) compared to their non-fluorinated counterparts. researchgate.net The fluorination not only improves the voltage but can also enhance the absorption coefficient and promote favorable intermolecular interactions for charge transport. researchgate.net This strategy highlights the potential of using fluorinated benzoxadiazole units as potent acceptors in the next generation of organic solar cells. stanford.edu
Table 3: Photovoltaic Performance of a Polymer with a Fluorinated Benzothiadiazole Acceptor Unit
| Polymer | Open-Circuit Voltage (Voc, V) | Power Conversion Efficiency (PCE, %) |
|---|---|---|
| PDTSBT (Non-fluorinated) | < 0.75 | 1.64 |
| PDTSffBT (Fluorinated) | > 0.75 | 2.93 |
Data comparing a dithienosilole-based polymer with a hydrogenated benzothiadiazole (PDTSBT) versus a fluorinated benzothiadiazole (PDTSffBT) acceptor unit, blended with PC71BM. researchgate.net
Influence of Fluorination on Electro-Optical Characteristics of Materials
The introduction of fluorine atoms into organic molecules, particularly those with conjugated π-systems like the benzoxadiazole scaffold, can profoundly influence their electro-optical properties. This strategy is frequently employed to fine-tune materials for applications in liquid crystals, organic light-emitting diodes (OLEDs), and fluorescent probes. The strong electronegativity and small size of the fluorine atom are key to these modifications.
In derivatives of related heterocyclic systems like benzoxazoles and benzothiadiazoles, fluorination has been shown to enhance key electro-optical parameters. For instance, the strategic placement of fluorine substituents on benzoxazole-based liquid crystals leads to an improvement in their electro-optical properties, including higher birefringence and larger dielectric anisotropy. nih.govmdpi.com Research on donor-acceptor-donor type polymers incorporating fluorinated benzothiadiazole units revealed that the fluorine atoms decrease the Highest Occupied Molecular Orbital (HOMO) energy level, thereby increasing the electrochemical band gap. researchgate.net This modulation of frontier molecular orbital energy levels is critical for designing materials with specific absorption and emission characteristics.
The 7-fluorobenzo[c] tandfonline.comnih.govbohrium.comoxadiazole core, being an electron-deficient aromatic system, benefits significantly from fluorination. The fluorine atom's potent electron-withdrawing nature can lower both the HOMO and LUMO energy levels, often resulting in a blue shift in the material's absorption and emission spectra. researchgate.net This effect is crucial for developing fluorophores that emit in the blue-green region of the spectrum. Furthermore, fluorination can increase the quantum yield of fluorescence and enhance the photostability of the molecule, which are desirable traits for fluorescent labels and materials used in optical devices.
| Property | Observed Effect of Fluorination | Rationale | Reference |
|---|---|---|---|
| Dielectric Anisotropy | Increase | The highly polar C-F bond introduces a strong dipole moment, enhancing the overall molecular polarity. | mdpi.com |
| Birefringence (Δn) | Increase | Fluorination can improve molecular packing and alignment in liquid crystal phases, leading to higher birefringence. | nih.gov |
| Electrochemical Band Gap (Eg) | Increase | The strong inductive effect of fluorine lowers the HOMO energy level more significantly than the LUMO level. | researchgate.net |
| Fluorescence Emission | Blue-shift and/or increased quantum yield | Fluorine substitution alters the energy of π-π* transitions and can reduce non-radiative decay pathways. | researchgate.net |
Scaffold Design in Structure-Based Chemical Biology Research
Exploration as Bioisosteric Replacements in Lead Optimization
In medicinal chemistry and drug discovery, the strategic replacement of atoms or functional groups with bioisosteres is a cornerstone of lead optimization. cambridgemedchemconsulting.comctppc.org A bioisostere is a substitute that retains similar molecular shape, volume, and electronic distribution, with the goal of modulating a molecule's physicochemical and pharmacological properties to enhance efficacy, selectivity, or metabolic stability. u-tokyo.ac.jp The fluorine atom is a premier bioisostere for the hydrogen atom. u-tokyo.ac.jp
The substitution of hydrogen with fluorine is a common tactic to improve the profile of a lead compound. acs.org Despite their similar size (van der Waals radii of 1.2 Å for H vs. 1.47 Å for F), fluorine's extreme electronegativity creates a highly polarized and strong carbon-fluorine (C-F) bond. nih.govu-tokyo.ac.jp This unique property allows the 7-fluorobenzo[c] tandfonline.comnih.govbohrium.comoxadiazol-4-amine scaffold to be explored as a bioisosteric replacement for its non-fluorinated counterpart or other aromatic systems during lead optimization.
Introducing the 7-fluoro moiety can lead to several beneficial changes:
Modulation of pKa: The electron-withdrawing nature of fluorine can decrease the basicity of the 4-amine group, which can alter the molecule's ionization state at physiological pH, thereby influencing its solubility, cell permeability, and binding interactions with the target protein. bohrium.com
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions or orthogonal multipolar C–F···C=O interactions, which can increase binding affinity and potency. bohrium.com
Conformational Control: The introduction of a fluorine atom can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for optimal target engagement. acs.org
| Property | Hydrogen (H) | Fluorine (F) | Implication in Drug Design |
|---|---|---|---|
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation, allowing F to mimic H. nih.gov |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Creates a strong C-F dipole, altering local electronics and enabling unique polar interactions. sci-hub.se |
| Bond Energy (C-X in Ph-X) | 413 kJ/mol | 512 kJ/mol | The C-F bond is exceptionally strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com |
| Lipophilicity Contribution (π value) | +0.13 (for Ph-H to Ph-F) | +0.14 | Slightly increases lipophilicity, which can affect membrane permeability and protein binding. bohrium.com |
Modulating Metabolic Stability of Related Scaffolds through Fluorine Substitution
Poor metabolic stability is a primary reason for the failure of drug candidates during development. rsc.org A common metabolic pathway for aromatic compounds is cytochrome P450 (CYP)-mediated oxidation, where a C-H bond is hydroxylated. nih.gov One of the most effective strategies to enhance metabolic stability is to block these labile sites by replacing a hydrogen atom with a fluorine atom. bohrium.comresearchgate.net
The C-F bond is significantly stronger than a C-H bond and is not susceptible to cleavage by CYP enzymes. cambridgemedchemconsulting.com Therefore, incorporating a fluorine atom at a metabolically vulnerable position on the benzoxadiazole scaffold or on an adjacent substituent can effectively prevent oxidation at that site, thereby increasing the compound's half-life and bioavailability. researchgate.net
The scaffold hopping strategy, where a metabolically unstable core is replaced with a more robust one, is another valuable approach. nih.govnih.gov Replacing a standard phenyl ring with an electron-deficient heterocyclic system like 7-fluorobenzo[c] tandfonline.comnih.govbohrium.comoxadiazole can inherently increase resistance to oxidative metabolism. rsc.orgresearchgate.net The electron-withdrawing nature of both the fluorine atom and the oxadiazole ring makes the scaffold less susceptible to oxidation. Research has consistently shown that introducing fluorine atoms or nitrogen-containing heterocycles can significantly increase metabolic stability in human liver microsomes (HLM). nih.govmorressier.com
| Strategy | Mechanism | Example from Literature (Related Scaffolds) | Reference |
|---|---|---|---|
| Metabolic Blocking | Replacement of a metabolically labile C-H bond with a stable C-F bond. | Fluorination of a phenyl ring in the discovery of Ezetimibe blocked aromatic oxidation. | cambridgemedchemconsulting.com |
| Scaffold Hopping | Replacing an oxidation-prone aromatic ring (e.g., benzene) with a more electron-deficient, stable heterocyclic scaffold. | Replacement of a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring increased metabolic stability in HCV inhibitors. | nih.gov |
| Electronic Modulation | The inductive effect of fluorine deactivates the aromatic ring towards oxidative attack by CYP enzymes. | Fluorination enhances metabolic stability against cytochrome P-450 liver enzymes. | researchgate.net |
Design of Compounds for Specific Molecular Target Interaction Studies
The 7-fluorobenzo[c] tandfonline.comnih.govbohrium.comoxadiazole-4-amine scaffold serves as a valuable building block for designing chemical tools and therapeutic candidates for specific molecular targets. Its rigid, planar structure provides a defined vector for appended functional groups, while its inherent fluorescence offers a means for detection and quantification.
A key application is in the development of fluorogenic reagents. For example, ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), a derivative, was synthesized as a highly reactive labeling agent for thiol-containing compounds like glutathione. nih.gov The fluorescence of the benzoxadiazole core allows for sensitive detection of the labeled biomolecules, making it a powerful tool for biochemical assays. nih.gov
In structure-based drug design, the scaffold can be used to create focused libraries of compounds aimed at a particular protein target. The 4-amine group provides a convenient attachment point for various side chains designed to interact with specific residues in a protein's active site. The broader class of oxadiazoles (B1248032) has been successfully used to design inhibitors for challenging targets. For instance, derivatives of 7-nitrobenzo[c] tandfonline.comnih.govbohrium.comoxadiazole have been developed as inhibitors of the c-Myc-Max protein-protein interaction, a critical target in cancer. nih.gov Similarly, complex molecules incorporating 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole rings have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR). rsc.org These examples highlight the versatility of the oxadiazole core in generating molecules that can precisely interact with and modulate the function of specific biological targets.
| Application Area | Design Principle | Example Target/Molecule | Reference |
|---|---|---|---|
| Fluorogenic Probes | The scaffold's fluorescence is modulated upon reaction with a specific analyte. | Thiols (e.g., Glutathione, Cysteine) | nih.gov |
| Protein-Protein Interaction Inhibitors | The core acts as a rigid scaffold to position substituents that disrupt the protein interface. | c-Myc-Max Dimerization | nih.gov |
| Enzyme Inhibitors | Functional groups are attached to the scaffold to bind within the enzyme's active site. | Epidermal Growth Factor Receptor (EGFR) | rsc.org |
Future Research Directions and Unaddressed Challenges
Innovation in Green and Sustainable Synthetic Methodologies for Fluorinated Benzo[c]frontiersin.orgresearchgate.netnih.govoxadiazoles
The future synthesis of 7-Fluorobenzo[c] frontiersin.orgresearchgate.netnih.govoxadiazol-4-amine and related fluorinated benzoxadiazoles is increasingly geared towards environmentally benign processes. A significant challenge lies in replacing traditional synthetic routes, which may rely on harsh reagents and generate substantial waste, with greener alternatives. Research is trending towards methods that improve energy efficiency, reduce solvent use, and utilize less hazardous materials. mdpi.commdpi.com
Key areas of innovation include:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and increase product yields compared to conventional heating methods. mdpi.com Its application to the synthesis of oxadiazole derivatives represents a significant step towards energy conservation in chemical manufacturing. mdpi.com
Ultrasound-Mediated Synthesis: Sonochemistry offers another powerful tool for enhancing reaction rates and yields. Ultrasonic irradiation can promote the formation of high-energy intermediates, leading to more efficient chemical transformations under milder conditions. mdpi.com
Eco-Friendly Solvents: A shift away from volatile organic compounds towards greener solvents, such as ionic liquids or 2-methyl THF, is a critical aspect of sustainable synthesis. mdpi.com
Advanced Fluorination Techniques: The introduction of fluorine is a key step in synthesizing these compounds. Future research will likely focus on developing safer and more efficient fluorinating agents and protocols, potentially including electrochemical methods that can offer high selectivity and reduce the need for hazardous reagents. nih.gov
Biocatalysis: Exploring enzymatic or microbial pathways for the synthesis of precursors, such as aminobenzoic acids, presents a promising frontier for green chemistry. mdpi.com These biological systems operate under mild conditions and can offer high specificity, minimizing byproducts and environmental impact. mdpi.com
| Green Synthetic Methodology | Principle | Potential Advantages for Fluorinated Benzoxadiazole Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave radiation for rapid, uniform heating. | Reduced reaction times, higher yields, increased energy efficiency. mdpi.com |
| Ultrasound-Mediated Synthesis | Application of ultrasonic waves to induce chemical reactions. | Enhanced reaction rates, improved product yields, conservation of energy. mdpi.com |
| Use of Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives (e.g., ionic liquids, water). | Reduced environmental pollution and minimization of waste. mdpi.com |
| Electrochemical Fluorination | Introduction of fluorine atoms using electrochemical methods. | High selectivity, potential for late-stage fluorination, avoidance of hazardous fluorinating agents. nih.gov |
Expanding the Scope of Research Applications in Emerging Chemical Technologies
The distinct electronic and photophysical properties of the fluorinated benzoxadiazole core make it a highly attractive building block for new materials and technologies. While current applications exist, particularly as fluorescent probes and reagents, the scope for future use is vast and largely untapped. frontiersin.orgresearchgate.netnih.gov
Future applications are anticipated in several high-growth areas:
Organic Electronics: The electron-accepting nature of the benzoxadiazole ring system makes these compounds prime candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and charge transfer materials. frontiersin.orgmdpi.com Further research will focus on tuning the electronic properties through synthetic modification to optimize device performance.
Advanced Sensors: The fluorescence of benzoxadiazole derivatives can be sensitive to the local chemical environment. This opens avenues for the development of highly specific chemosensors for detecting metal ions, reactive oxygen species, or other biologically and environmentally important analytes. frontiersin.org
Bioimaging Probes: Building on their use as fluorescent labels, next-generation probes based on the 7-fluorobenzoxadiazole scaffold could be designed for more complex biological applications. acs.org This includes probes for super-resolution microscopy, real-time tracking of biomolecules, and sensing of intracellular conditions like pH or viscosity. acs.org
Photocatalysis: The ability of these molecules to absorb light and participate in electron transfer processes suggests potential applications in photoredox catalysis, a rapidly growing field in organic synthesis.
| Emerging Technology Area | Underlying Principle | Potential Role of Fluorinated Benzoxadiazoles |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from organic semiconductor materials. | Serve as electron-transporting or emissive layer components. mdpi.com |
| Organic Photovoltaics (OPVs) | Generation of electricity from light using organic materials. | Act as electron-acceptor materials in the active layer of solar cells. frontiersin.org |
| Chemosensors | Changes in optical properties (e.g., fluorescence) upon binding an analyte. | Fluorophore component that signals the presence of specific ions or molecules. frontiersin.org |
| Advanced Bioimaging | Use of fluorescent probes to visualize cellular structures and processes. | Development of highly photostable and specific probes for targeted imaging. acs.org |
Advanced Computational Modeling for Predictive Design and De Novo Scaffold Generation
Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of novel fluorinated benzoxadiazoles. By simulating molecular properties and interactions, researchers can prioritize synthetic targets, reducing the time and resources spent on trial-and-error laboratory work.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are already being used to model the electronic structure, photophysical properties (absorption and emission spectra), and stability of benzoxadiazole derivatives. nih.govresearchgate.net Future work will involve using DFT to predict the properties of yet-to-be-synthesized molecules, guiding the design of compounds with tailored optical and electronic characteristics. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. This can be used to predict the efficacy of new derivatives as, for example, enzyme inhibitors or fluorescent probes.
Molecular Docking: For applications in chemical biology and medicinal chemistry, molecular docking simulations can predict how these molecules bind to target proteins or nucleic acids. This is crucial for designing compounds with high affinity and selectivity.
De Novo Design: Advanced algorithms, potentially incorporating machine learning and artificial intelligence, could be employed for the de novo (from scratch) design of entirely new benzoxadiazole-based scaffolds. nih.gov These methods can explore a vast chemical space to identify novel structures optimized for specific functions, such as binding to a particular protein or exhibiting desired photophysical properties. nih.gov
Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The full potential of 7-Fluorobenzo[c] frontiersin.orgresearchgate.netnih.govoxadiazol-4-amine and its analogs will be realized through collaborative, interdisciplinary research. The challenges and opportunities associated with this compound class are too complex for any single discipline to address alone. nih.gov
Future progress will depend on the synergy between:
Synthetic Chemistry: Organic chemists are essential for developing the innovative and sustainable synthetic routes needed to produce these molecules and their derivatives. nih.gov They can create libraries of compounds with systematic variations, providing the raw material for discovery in other fields.
Chemical Biology: Chemical biologists can explore the interactions of these compounds with biological systems. nih.gov This includes evaluating their potential as fluorescent probes for cellular imaging, as inhibitors of disease-relevant enzymes, or as tools to study biological processes. acs.orgrsc.org
Materials Science: Materials scientists and engineers can incorporate these fluorinated benzoxadiazoles into functional devices and materials. frontiersin.org By studying their properties in thin films, polymers, and nanocomposites, they can develop next-generation electronics, sensors, and smart materials. frontiersin.orgnih.gov
This collaborative approach ensures that the design and synthesis of new molecules are directly informed by the needs and challenges of specific applications, creating a feedback loop that accelerates innovation from fundamental chemistry to tangible technologies.
Q & A
Q. What strategies validate the compound’s role in enzyme inhibition studies?
- Use fluorescence quenching assays with flavodoxin I or tyrosine kinase inhibitors. Measure binding constants (Kd) via isothermal titration calorimetry (ITC) and correlate with structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
